molecular formula C24H25N3O4 B2501819 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 942012-96-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B2501819
CAS No.: 942012-96-6
M. Wt: 419.481
InChI Key: HPKBGLSGZPBTOO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is unique due to its combination of a benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Composition

The compound's molecular formula is C18H24N2O2C_{18}H_{24}N_2O_2 with a molecular weight of approximately 304.4 g/mol. The structural representation includes a benzodioxole moiety, which is known for its diverse biological activities.

Research indicates that this compound may interact with several biological targets, primarily involving neurotransmitter systems and cellular signaling pathways. Here are some key mechanisms:

  • Serotonin Receptor Agonism : Similar compounds have been shown to act as agonists for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in the modulation of mood and anxiety .
  • Protein Kinase Regulation : The compound may influence protein kinase activity, affecting pathways related to glucose homeostasis and apoptosis. For instance, it has been suggested that it could regulate GSK3B, a kinase involved in various signaling pathways including Wnt signaling .

Pharmacological Effects

  • Neurotransmission Modulation : The compound exhibits properties that could enhance neurotransmission, potentially benefiting conditions like depression or anxiety.
  • Antioxidant Activity : Some studies suggest that benzodioxole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects.
  • Anti-inflammatory Effects : Certain structural analogs have shown promise in reducing inflammation through modulation of cytokine production.

Study 1: Serotonin Receptor Interaction

A study conducted on similar compounds found that they exhibited significant binding affinity for the 5-HT1D receptor, indicating potential use in treating migraine disorders. The compounds demonstrated comparable efficacy to established treatments like sumatriptan .

Study 2: Protein Kinase Inhibition

Another investigation highlighted the role of GSK3B in metabolic regulation. The compound was observed to inhibit GSK3B activity, leading to enhanced insulin sensitivity in skeletal muscle cells, which could have implications for diabetes management .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Serotonin AgonismModulation of mood and anxiety
Protein Kinase RegulationInhibition of GSK3B
Antioxidant PropertiesReduction of oxidative stress
Anti-inflammatory EffectsDecreased cytokine levels

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)Main Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-...304.4Neurotransmitter modulation
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine207.27Serotonin receptor agonism
5-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)tryptamineVariesAntimigraine effects

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-27(2)20(19-9-5-7-17-6-3-4-8-18(17)19)14-26-24(29)23(28)25-13-16-10-11-21-22(12-16)31-15-30-21/h3-12,20H,13-15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKBGLSGZPBTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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